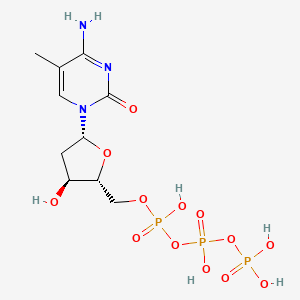
5-methyl-dCTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-dCTP is a 2'-deoxycytidine phosphate having 5-methylcytosine as the nucleobase. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a 2'-deoxycytidine phosphate. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Role in DNA Methylation
Mechanism of Action
5-Methyl-dCTP is a key substrate for DNA methyltransferases, enzymes that add methyl groups to cytosine residues in DNA. This methylation process is crucial for regulating gene expression, maintaining genomic stability, and influencing cellular differentiation.
Case Study: Mitochondrial DNA Methylation
Research has demonstrated that this compound can be incorporated into mitochondrial DNA during replication. A study utilized bisulfite sequencing and mass spectrometry to analyze the presence of 5-methylcytosine in mouse mitochondrial DNA, revealing its potential role in mitochondrial function and pathology .
Cancer Research Applications
Influence on Tumorigenesis
In cancer research, this compound has been implicated in the regulation of tumor growth and stemness maintenance. A study on breast cancer cells showed that the enzyme DCTPP1 modulates intracellular levels of this compound, affecting global DNA methylation patterns and contributing to cancer cell proliferation .
Chemoresistance Mechanisms
Another investigation highlighted the role of DCTPP1 in gastric cancer cells, where its overexpression led to decreased levels of this compound. This reduction was associated with promoter hypomethylation of drug resistance genes, suggesting that targeting DCTPP1 could enhance chemotherapy efficacy .
Molecular Biology Techniques
PCR Amplification
this compound can be utilized in polymerase chain reactions (PCR) to study methylated DNA. However, its incorporation can sometimes hinder amplification efficiency due to base pairing issues. Adjustments such as increasing denaturation temperatures or adding specific nucleotides can overcome these challenges, allowing for effective amplification of methylated templates .
Quantification Methods
Recent advancements have introduced high-throughput fluorescence-based assays for quantifying noncanonical nucleotides like this compound. These methods enhance the accuracy of nucleotide measurements in various biological samples .
Epigenetic Modifications
Gene Silencing Studies
The incorporation of this compound into DNA has been linked to gene silencing mechanisms. Studies have shown that introducing this compound into certain cell lines can induce hypermethylation and subsequent gene silencing, providing insights into epigenetic regulation .
Data Tables
Propiedades
Número CAS |
22003-12-9 |
|---|---|
Fórmula molecular |
C10H18N3O13P3 |
Peso molecular |
481.18 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
NGYHUCPPLJOZIX-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérico |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Key on ui other cas no. |
22003-12-9 |
Sinónimos |
5-methyl deoxycytidine-5'-triphosphate 5-methyl deoxycytidine-triphosphate 5-methyl-2'-deoxycytidine 5'-triphosphate 5-methyl-dCTP 5-methyldeoxycytidine triphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















